molecular formula C23H20N4O3 B451765 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B451765
M. Wt: 400.4g/mol
InChI Key: QIHMWBAKSYEYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes amino, nitro, and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with aldehydes and ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinoline ring system. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized quinoline compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amino-substituted quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.

Scientific Research Applications

2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s unique structure and functional groups make it a potential lead compound for the development of new pharmaceuticals. It may be explored for its therapeutic effects in treating various diseases.

    Industry: In industrial applications, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives with different substituents. Examples include:

  • 2-AMINO-4-(3-METHYLPHENYL)-1-(3-HYDROXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-4-(3-METHYLPHENYL)-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of both amino and nitro groups on the quinoline ring provides unique reactivity and biological activity, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4g/mol

IUPAC Name

2-amino-4-(3-methylphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H20N4O3/c1-14-5-2-6-15(11-14)21-18(13-24)23(25)26(19-9-4-10-20(28)22(19)21)16-7-3-8-17(12-16)27(29)30/h2-3,5-8,11-12,21H,4,9-10,25H2,1H3

InChI Key

QIHMWBAKSYEYKN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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